molecular formula C19H18N2O6S B11661867 [2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate

[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate

Cat. No.: B11661867
M. Wt: 402.4 g/mol
InChI Key: YMBOIIARBNPBDJ-UHFFFAOYSA-N
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Description

[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a phenyl ring substituted with a methoxy group, a morpholine-4-carbothioyl group, and a nitrobenzoate moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Methoxylation: The addition of a methoxy group to the phenyl ring using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester bond in the nitrobenzoate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, various nucleophiles.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Chemistry

In chemistry, [2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to undergo specific chemical modifications.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine-4-carbothioyl group can enhance the compound’s binding affinity to certain proteins, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-methoxy-5-(morpholine-4-carbothioyl)phenyl] benzoate
  • [2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzoate
  • [2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 4-methylbenzoate

Uniqueness

Compared to similar compounds, [2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Properties

Molecular Formula

C19H18N2O6S

Molecular Weight

402.4 g/mol

IUPAC Name

[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate

InChI

InChI=1S/C19H18N2O6S/c1-25-16-7-4-14(18(28)20-8-10-26-11-9-20)12-17(16)27-19(22)13-2-5-15(6-3-13)21(23)24/h2-7,12H,8-11H2,1H3

InChI Key

YMBOIIARBNPBDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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